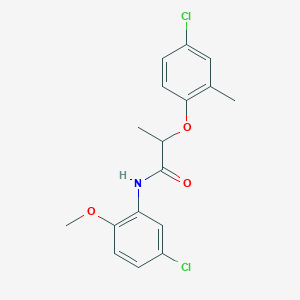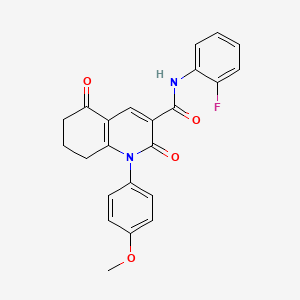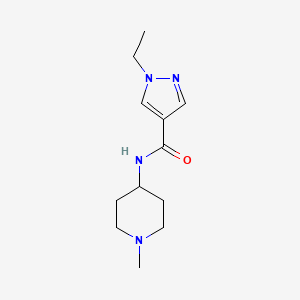![molecular formula C15H9BrClNO3S2 B10895572 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by its unique structure, which includes a brominated furyl group, a chlorophenyl sulfanyl group, and a thiazolane-2,4-dione core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Furyl Intermediate:
- Starting from 4-bromo-2-furaldehyde, the furyl intermediate is synthesized through a series of reactions including bromination and formylation.
-
Synthesis of the Thiazolane Core:
- The thiazolane core is prepared by reacting 3-methyl-1,3-thiazolane-2,4-dione with appropriate reagents under controlled conditions.
-
Coupling Reaction:
- The final step involves the coupling of the furyl intermediate with the thiazolane core in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolane-2,4-dione core.
Substitution: The bromine and chlorine atoms in the furyl and phenyl groups, respectively, can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced products include alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with unique properties.
Biology:
- The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
- It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine:
- Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
- It is investigated for its ability to modulate specific biochemical pathways.
Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It finds applications in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:
Inhibition of Enzymes: It may inhibit key enzymes by binding to their active sites, thereby disrupting normal biochemical reactions.
Modulation of Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Induction of Apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
相似化合物的比较
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Bromo-2-furaldehyde
- 3-Methyl-1,3-thiazolane-2,4-dione
Comparison:
- Structural Uniqueness: The presence of both brominated furyl and chlorophenyl sulfanyl groups in the same molecule is unique to this compound.
- Chemical Reactivity: The combination of functional groups imparts distinct reactivity patterns compared to similar compounds.
- Biological Activity: The compound’s specific interactions with biological targets may differ from those of structurally related molecules, leading to unique pharmacological profiles.
属性
分子式 |
C15H9BrClNO3S2 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC 名称 |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H9BrClNO3S2/c1-18-13(19)12(23-15(18)20)7-9-6-11(16)14(21-9)22-10-4-2-8(17)3-5-10/h2-7H,1H3/b12-7+ |
InChI 键 |
DUSPBGZDYWNTSV-KPKJPENVSA-N |
手性 SMILES |
CN1C(=O)/C(=C\C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)/SC1=O |
规范 SMILES |
CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895517.png)
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)

![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide](/img/structure/B10895550.png)

![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10895564.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)
